Cas no 872612-85-6 (N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide structure
872612-85-6 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
CAS番号:872612-85-6
MF:C22H20N2O5
メガワット:392.404605865479
CID:6174610
PubChem ID:7205128

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
    • AKOS024617373
    • F1883-1380
    • N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide
    • 872612-85-6
    • AB00677346-01
    • N-(1,3-benzodioxol-5-yl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
    • インチ: 1S/C22H20N2O5/c25-21(13-5-1-2-6-13)24-19-15-7-3-4-8-16(15)29-20(19)22(26)23-14-9-10-17-18(11-14)28-12-27-17/h3-4,7-11,13H,1-2,5-6,12H2,(H,23,26)(H,24,25)
    • InChIKey: KZSPTFZULBMGFD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCC1)NC1=C(C(NC2=CC=C3C(=C2)OCO3)=O)OC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 392.13722174g/mol
  • どういたいしつりょう: 392.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 89.8Ų

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1883-1380-1mg
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1883-1380-3mg
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1883-1380-2mg
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1883-1380-2μmol
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1883-1380-5μmol
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1883-1380-5mg
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1380-4mg
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
872612-85-6 90%+
4mg
$66.0 2023-05-17

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide (CAS No. 872612-85-6)

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide, identified by its CAS number 872612-85-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly its benzodioxole and benzofuran moieties, contribute to its unique chemical properties and potential therapeutic applications.

The benzodioxole moiety, also known as dihydrostilbene oxide, is a structural unit that is frequently encountered in natural products and pharmacologically active compounds. Its presence in N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide imparts specific electronic and steric properties that can influence the molecule's interactions with biological targets. Research has shown that benzodioxole derivatives often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The 5-position substitution on the benzodioxole ring in this compound further modulates its pharmacological profile, enhancing its potential as a lead compound for drug discovery.

The other key structural component of this compound is the benzofuran moiety. Benzofurans are heterocyclic aromatic compounds that are known for their diverse biological activities. They have been widely studied for their potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of the amido group in the 3-cyclopentaneamido-1-benzofuran-2-carboxamide moiety adds another layer of complexity to the molecule's structure, influencing its solubility, metabolic stability, and interaction with biological targets. This moiety is particularly interesting because it can form hydrogen bonds with biological receptors, which is crucial for achieving high affinity and selectivity.

The cyclopentane ring in the 3-cyclopentaneamido part of the molecule contributes to its overall conformational flexibility. Cycloalkyl groups are often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and bioavailability. The cyclopentane ring in this compound likely enhances its ability to interact with biological targets by providing a stable yet flexible scaffold. This feature makes it an attractive candidate for further optimization in drug development.

In recent years, there has been a growing interest in developing novel therapeutic agents based on natural product-inspired scaffolds. N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide fits well within this trend, as it combines elements from two well-studied classes of heterocyclic compounds: benzodioxole and benzofuran. The combination of these structural motifs has led to the discovery of several bioactive molecules with potential therapeutic applications.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 2-hydroxybenzofuran and 5-hydroxybenzodioxole derivatives. These intermediates are then coupled using various coupling reactions, such as amide bond formation or condensation reactions. The introduction of the cyclopentane ring into the molecule often requires cyclization reactions or other synthetic strategies that are designed to achieve high regioselectivity and yield.

The pharmacological evaluation of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide has revealed several interesting findings. In vitro studies have shown that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in cancer progression and inflammation. For example, preliminary studies have indicated that it may inhibit the activity of certain kinases that are overexpressed in tumor cells. Additionally, it has shown promise in reducing inflammation by modulating the expression of pro-inflammatory cytokines.

The potential therapeutic applications of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide are broad and varied. Given its activity against cancer-related targets and inflammatory pathways, it could be developed into a novel therapeutic agent for treating various types of cancer or inflammatory diseases. Furthermore, its structural features make it a valuable scaffold for further drug design and development. By modifying specific parts of its structure, researchers can fine-tune its pharmacological properties to achieve higher efficacy and selectivity.

In conclusion, N-(2H-1,3-benzodioxol-5-ylyl)--cyclopentaneamido--benzofuran--carboxamide (CAS No. 872612- 85-- ) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the

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